molecular formula C36H60O7 B191329 Ginsenoside Rh3 CAS No. 105558-26-7

Ginsenoside Rh3

Cat. No. B191329
CAS RN: 105558-26-7
M. Wt: 604.9 g/mol
InChI Key: PHLXREOMFNVWOH-YAGNRYSRSA-N
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Description

Ginsenoside Rh3 is a metabolite of ginsenoside Rg5, isolated from Panax ginseng . It is known for its pharmacological benefits and is used as a reference standard in the determination of ginsenoside Rg5 in Korean red ginseng .


Synthesis Analysis

The biosynthesis of ginsenosides, including Rh3, involves key enzymes, especially glycosyltransferases (GTs). The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production .


Molecular Structure Analysis

This compound has a molecular formula of C36H60O7 and a molecular weight of 604.86 . It is a steroid glycoside with diverse biological activities .


Chemical Reactions Analysis

A rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Rh3, was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .


Physical And Chemical Properties Analysis

This compound has low solubility and poor stability, as well as a short half-life, easy elimination, and degradation . These physical and chemical properties have limited its clinical applications.

Scientific Research Applications

Anti-Inflammatory Effects

Ginsenoside Rh3 has demonstrated significant anti-inflammatory effects. A study by Lee et al. (2015) found that Rh3 inhibits expressions of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines in microglia, suggesting an anti-inflammatory role. This effect is modulated through AMPK and downstream signaling pathways (Lee et al., 2015).

Ulcerative Colitis Treatment

Ginsenoside Rh2, a related compound, has been studied for its therapeutic effects on ulcerative colitis. Chen et al. (2021) showed that Rh2 alleviates symptoms of dextran sodium sulfate-induced colitis, suggesting a role in treating ulcerative colitis. This effect is linked to the downregulation of the STAT3/miR-214 levels (Chen et al., 2021).

Neuroprotection and Memory Enhancement

Rh3 has been associated with neuroprotective effects. Kim et al. (2013) found that ginsenosides Rg5 and Rh3 can protect against memory deficits in mice, suggesting potential applications in neurodegenerative diseases. These compounds also inhibit acetylcholinesterase activity, indicating a mechanism for memory protection (Kim et al., 2013).

Cancer Therapy

Several studies have explored the role of ginsenosides in cancer therapy. For instance, Li et al. (2011) reported that ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells, highlighting its potential as an anti-cancer agent (Li et al., 2011).

Kidney Protection

Research by Lee and Kang (2017) showed that this compound has a protective effect against anticancer drug-induced apoptosis in kidney cells, indicating its potential for kidney protection during cancer treatment (Lee & Kang, 2017).

Dermatitis and Psoriasis Treatment

Shin et al. (2006) found that this compound can reduce swelling and inflammatory markers in a mouse model of chronic dermatitis, suggesting its use in treating chronic skin conditions like psoriasis (Shin et al., 2006).

Cardiovascular Health

Ginsenoside Rh2 has been linked to cardiovascular health benefits. Kim (2014) reviewed the effects of various ginsenosides, including Rh2, on cardiovascular diseases, indicating their potential in managing heart diseases and improving cardiovascular function (Kim, 2014).

Mechanism of Action

Target of Action

Ginsenoside Rh3, a rare ginsenoside extracted from Panax notoginseng, has been found to target the Extracellular Signal-Regulated Kinase (ERK) . ERK is a key protein in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target, ERK, to inhibit lung cancer metastasis . It has also been found to enhance the sensitivity of hepatocellular carcinoma cells to regorafenib-induced anticancer effects by promoting apoptosis . This suggests that this compound can modulate the activity of ERK, thereby influencing cell proliferation and metastasis .

Biochemical Pathways

The major biochemical pathways affected by this compound involve the ERK pathway and the JAK/STAT3 signaling pathway . By targeting ERK, this compound can inhibit lung cancer metastasis . Additionally, it has been found to inhibit the JAK/STAT3 signaling pathway, thereby increasing the susceptibility of cancer cells to regorafenib-induced death .

Pharmacokinetics

They are also quickly cleared from the body . These properties may impact the bioavailability and efficacy of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell proliferation and metastasis . It has been found to significantly inhibit lung cancer metastasis both in vivo and in vitro . Additionally, it enhances the sensitivity of hepatocellular carcinoma cells to regorafenib-induced anticancer effects by promoting apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Furthermore, the compound’s action can also be influenced by the presence of other compounds, as seen in its enhanced effect when combined with regorafenib in treating hepatocellular carcinoma .

Safety and Hazards

When handling Ginsenoside Rh3, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11-/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLXREOMFNVWOH-YAGNRYSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317008
Record name Ginsenoside Rh3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105558-26-7
Record name Ginsenoside Rh3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105558-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rh3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105558267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside Rh3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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